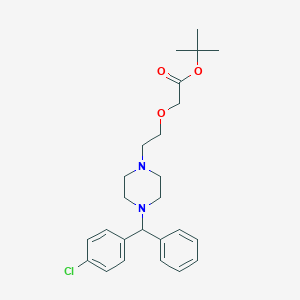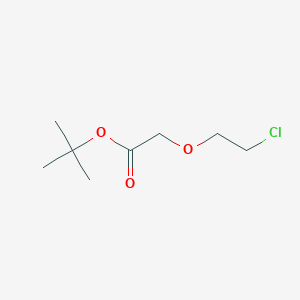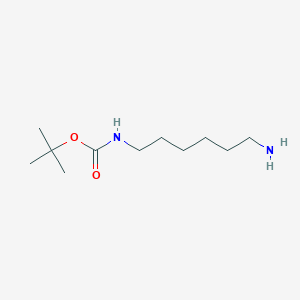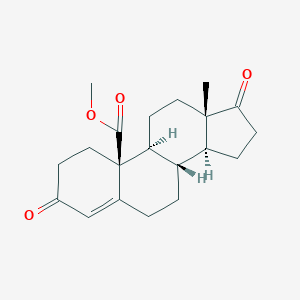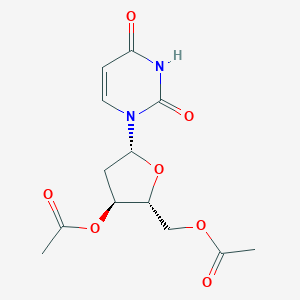
4-(Diphenylmethoxy)piperidine
概述
描述
4-(Diphenylmethoxy)piperidine, also known as Desalkyl Ebastine, is a metabolite of Ebastine . It is primarily known for its use as an antihistamine. It is widely used in the treatment of allergies, hay fever, and the common cold. Additionally, it has applications in the treatment of motion sickness and as a sleep aid due to its sedative properties.
Synthesis Analysis
The synthesis of 4-(Diphenylmethoxy)piperidine and its derivatives involves multi-step chemical reactions. For instance, the enantio- and diastereoselective synthesis of piperidines through a one-pot sequence involving diphenylprolinol silyl ether mediated Michael reaction demonstrates the complexity and efficiency of modern synthetic methods.Molecular Structure Analysis
The molecular structure of 4-(Diphenylmethoxy)piperidine reveals insights into their biological activity and interactions . Studies on the crystal and molecular structure, such as those by Karolak-Wojciechowska et al. (2003), highlight the importance of the conformation of the linking spacer and its influence on biological activity.Chemical Reactions Analysis
The chemical reactivity of 4-(Diphenylmethoxy)piperidine is marked by its participation in diverse chemical reactions, leading to the formation of compounds with significant pharmacological potential. For instance, the synthesis of amphoteric drugs from classical antihistaminics into nonsedative antiallergic agents demonstrates the compound’s versatility in chemical transformations.Physical And Chemical Properties Analysis
The physical properties of 4-(Diphenylmethoxy)piperidine, such as solubility, melting point, and crystalline structure, are crucial for its application in various fields . The study on the crystal and molecular structure of 4-carboxypiperidinium chloride provides detailed insights into the compound’s physical characteristics and how they affect its chemical behavior and interaction with other molecules.科学研究应用
Calcium Channel Blocker Activity
4-(Diphenylmethoxy)piperidine derivatives have been studied for their potential as Ca2+ channel blockers . These compounds have been shown to inhibit adrenergic vascular contractions . They display similar binding energetics and interactions with the trans-membrane domain of the calcium channel CaV1.1 . Additionally, these compounds have been found to inhibit Ca2±dependent contractions in isolated mouse mesenteric arteries .
Inhibition of Vascular Contractions
Further studies have shown that 4-diphenylmethoxy-1-methylpiperidine derivatives inhibit Ca2±mediated ex vivo vascular contractions . This suggests potential applications in the treatment of conditions related to vascular contractions .
Synthesis of Various Piperidine Derivatives
4-(Diphenylmethoxy)piperidine is a key component in the synthesis of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These derivatives have a wide range of applications in medicinal chemistry .
Anticancer Agents
Piperidine-embedded anticancer agents, which include 4-(Diphenylmethoxy)piperidine, have been synthesized and found to have particularly good activity on androgen-refractory cancer cell lines (ARPC) .
Cytotoxicity Evaluation
4-(Diphenylmethoxy)piperidine has been used in the synthesis and cytotoxicity evaluation of some benzimidazole-4,7-diones as bioreductive anticancer agents .
Pharmaceutical Industry
Piperidines, including 4-(Diphenylmethoxy)piperidine, play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
安全和危害
未来方向
Molecular interactions of 4-diphenylmethoxy-1-methylpiperidine derivatives with the calcium channel CaV1.1 are described . All the compounds tested, previously shown to inhibit adrenergic vascular contractions, display similar binding energetics and interactions with the trans-membrane domain of 6JP5 on the opposite side relative to the channel pore, where nifedipine, a known dihydropyridine Ca2+ channel blocker binds . Thus, diphenylpyraline analogs may exert their anticontractile effects, at least partially, by blocking vascular Ca2+ channels .
属性
IUPAC Name |
4-benzhydryloxypiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-3-7-15(8-4-1)18(16-9-5-2-6-10-16)20-17-11-13-19-14-12-17/h1-10,17-19H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAOREVBRZVXDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00388512 | |
| Record name | 4-(Diphenylmethoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00388512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Diphenylmethoxy)piperidine | |
CAS RN |
58258-01-8 | |
| Record name | 4-Benzhydryloxypiperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058258018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Diphenylmethoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00388512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-BENZHYDRYLOXYPIPERIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2QV6QD5VV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the metabolic fate of 4-(diphenylmethoxy)piperidine in the human body?
A1: 4-(Diphenylmethoxy)piperidine, also known as desalkyl-ebastine, is a major metabolite of the antihistamine drug ebastine. Research indicates that it is primarily formed through the N-dealkylation of ebastine in the liver and intestines. This metabolic reaction is primarily catalyzed by the cytochrome P450 enzyme, specifically the CYP3A4 isoform [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride](/img/structure/B23347.png)
![5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B23348.png)
![5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B23349.png)
